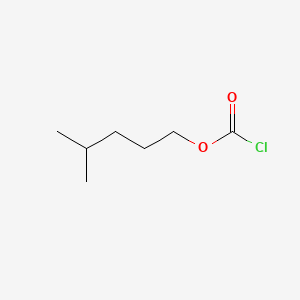
4-Methylpentyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
4-Methylpentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-Methylpentanol with phosgene (COCl2) under anhydrous conditions. The reaction proceeds as follows:
[ \text{COCl}_2 + \text{C}6\text{H}{13}\text{OH} \rightarrow \text{C}7\text{H}{13}\text{ClO}_2 + \text{HCl} ]
This reaction requires careful handling of phosgene, a highly toxic gas, and is typically conducted in a controlled environment to ensure safety .
Análisis De Reacciones Químicas
4-Methylpentyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methylpentanol, hydrochloric acid, and carbon dioxide.
Reduction: It can be reduced to 4-Methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methylpentyl chloroformate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including azidoformates.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methylpentyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role in organic synthesis and its reactivity with various nucleophiles .
Comparación Con Compuestos Similares
4-Methylpentyl chloroformate is similar to other chloroformates, such as 2-Methylpentyl chloroformate. its unique structure and reactivity make it distinct in certain applications. Similar compounds include:
2-Methylpentyl chloroformate: An isomer used in similar synthetic applications.
Methyl chloroformate: Used for introducing the methoxycarbonyl functionality.
Ethyl chloroformate: Another chloroformate used in organic synthesis.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
Propiedades
Número CAS |
91983-09-4 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.629 |
Nombre IUPAC |
4-methylpentyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)4-3-5-10-7(8)9/h6H,3-5H2,1-2H3 |
Clave InChI |
CWIJQZCCZLMQRP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)Cl |
Sinónimos |
Carbonochloridic Acid 4-Methylpentyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















